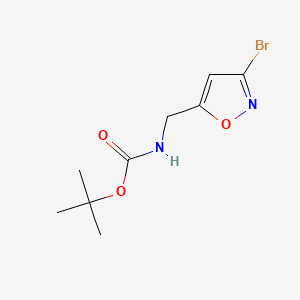

3-Bromo-5-(N-Boc)aminomethylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWOSFDTIOWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole

This document provides a comprehensive technical overview of a robust and validated synthetic pathway for 3-Bromo-5-(N-Boc)aminomethylisoxazole. As a pivotal building block in medicinal chemistry and agrochemical development, understanding its synthesis is critical for researchers and drug development professionals.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, process validation, and practical considerations essential for successful and reproducible synthesis.

Introduction and Strategic Overview

This compound (CAS: 154016-57-6) is a disubstituted isoxazole derivative.[2][3] The molecule incorporates three key features: the isoxazole heterocycle, a versatile bromine handle for cross-coupling reactions, and a Boc-protected primary amine, which is essential for subsequent peptide chemistry or controlled deprotection and functionalization. Its utility lies in its capacity to serve as a versatile intermediate for constructing more complex molecular architectures.[1]

| Property | Value |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[2] |

| CAS Number | 154016-57-6, 903131-45-3[2] |

| Molecular Formula | C₉H₁₃BrN₂O₃[2] |

| Molecular Weight | 277.11 g/mol [2] |

| Appearance | Typically a solid |

The synthetic strategy detailed herein is designed around a convergent and logical sequence, beginning with the formation of the isoxazole core, followed by functional group manipulation and final protection. This approach ensures high regioselectivity and provides practical isolation points for intermediates.

Retrosynthetic Analysis and Pathway Design

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a clear and achievable pathway from simple precursors.

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies two primary starting materials: Propargyl Alcohol and Dibromoformaldoxime . The core strategy involves a [3+2] cycloaddition to construct the 3-bromoisoxazole ring with a hydroxymethyl group at the 5-position. This intermediate then undergoes functional group interconversion to introduce the amine, which is subsequently protected.

Detailed Synthetic Pathway and Mechanistic Insights

The forward synthesis is executed in a four-step sequence. Each step has been optimized for yield, purity, and scalability.

Caption: Overall four-step synthetic pathway.

-

Principle: The cornerstone of this synthesis is the highly regioselective 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide generated in situ.[4] The use of dibromoformaldoxime as the nitrile oxide precursor directly installs the bromine atom at the 3-position of the isoxazole ring.[5] The reaction with propargyl alcohol selectively yields the 3,5-disubstituted isomer due to electronic and steric factors governing the cycloaddition.[5]

-

Experimental Protocol:

-

To a stirred mixture of 3-butyn-2-ol (propargyl alcohol, 1.0 eq) and potassium bicarbonate (1.5 eq) in ethyl acetate and a small amount of water (e.g., 100:1 v/v), add dibromoformaldoxime (1.0 eq) portion-wise at room temperature.[5]

-

Causality: The bicarbonate base is crucial for the in situ generation of the nitrile oxide from the dibromoformaldoxime via dehydrohalogenation. Water facilitates the dissolution of the base.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 12-24 hours).

-

Work-up: Filter the reaction mixture to remove inorganic salts. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can often be used directly or purified further by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

-

-

Principle: To facilitate nucleophilic substitution, the primary alcohol of the intermediate must be converted into a more effective leaving group. Chlorination using thionyl chloride (SOCl₂) is a standard and highly efficient method for this transformation, proceeding via a chlorosulfite ester intermediate.

-

Experimental Protocol:

-

Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution. A small amount of a base like pyridine can be used to scavenge the HCl byproduct, though it is not always necessary.

-

Causality: The reaction is performed at 0 °C to control the exothermic reaction and minimize side-product formation. Anhydrous conditions are critical as thionyl chloride reacts violently with water.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution. Extract the product with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. This intermediate is often used without further purification due to its potential lachrymatory nature.

-

-

Principle: With an activated chloromethyl group in place, the primary amine can be introduced via nucleophilic substitution. Several methods exist, but a common and clean approach is to use a protected nitrogen source like potassium phthalimide (the Gabriel synthesis) to avoid over-alkylation, followed by deprotection. Direct amination with ammonia is also feasible but can be harder to control.

-

Experimental Protocol (Gabriel Synthesis Route):

-

Dissolve 3-bromo-5-(chloromethyl)isoxazole (1.0 eq) in a polar aprotic solvent like DMF.

-

Add potassium phthalimide (1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC indicates completion.

-

Work-up: Pour the reaction mixture into water to precipitate the phthalimide-protected intermediate. Filter, wash with water, and dry the solid.

-

Deprotection: Resuspend the intermediate in ethanol and add hydrazine hydrate (1.5-2.0 eq). Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the mixture, filter off the precipitate, and concentrate the filtrate. The residue contains the desired primary amine, which can be purified by acid-base extraction or column chromatography.

-

-

Principle: The final step involves the protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate. This is a standard and robust transformation that renders the amine nucleophilicity inert for future synthetic steps.[6] The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[6][7] A mild base is used to neutralize the protonated amine, driving the reaction to completion.[8]

Caption: Standard workflow for the N-Boc protection step.

-

Experimental Protocol:

-

Dissolve 3-bromo-5-(aminomethyl)isoxazole (1.0 eq) in a suitable solvent like DCM or THF.

-

Add a base, such as triethylamine (TEA, 1.5 eq) or aqueous sodium bicarbonate, to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in the reaction solvent. A slight excess ensures complete conversion.

-

Causality: The base deprotonates the ammonium salt formed after the initial nucleophilic attack, regenerating the free amine which can then react further, ensuring the reaction proceeds smoothly.

-

Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the starting material and the appearance of a less polar product spot by TLC.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is typically a solid or oil and can be purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) or by recrystallization to yield the final product, this compound, with high purity.

-

Summary of Intermediates and Expected Yields

| Step | Product | Mol. Weight ( g/mol ) | Typical Yield |

| 1 | 3-Bromo-5-(hydroxymethyl)isoxazole | 178.00 | 75-85% |

| 2 | 3-Bromo-5-(chloromethyl)isoxazole | 196.44 | >90% (often crude) |

| 3 | 3-Bromo-5-(aminomethyl)isoxazole | 177.02 | 60-75% (over 2 steps) |

| 4 | This compound | 277.11 | 90-98% |

Conclusion

The synthetic pathway presented provides a reliable and well-documented route to this compound. By understanding the causal relationships behind each step—from the regioselectivity of the initial cycloaddition to the necessity of functional group activation and the mechanism of amine protection—researchers can confidently execute and troubleshoot this synthesis. This guide serves as a foundational document for the production of a key intermediate poised for elaboration into novel chemical entities for pharmaceutical and agrochemical discovery.

References

- 1. Cas 154016-57-6,this compound | lookchem [lookchem.com]

- 2. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(Aminomethyl)-3-bromoisoxazole, 5-BOC protected [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Foreword: The Strategic Value of Functionalized Heterocycles

An In-Depth Technical Guide to 3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS 903131-45-3): A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a multitude of approved therapeutics.[1][2] Compounds incorporating the isoxazole moiety exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] However, the true potential of this heterocycle is unlocked through precise functionalization, enabling its use as a versatile building block for creating complex molecular architectures.

This guide focuses on a particularly valuable derivative: this compound. This compound is not merely an intermediate; it is a carefully designed synthetic tool. It features two orthogonal, highly reactive sites: a bromine atom poised for carbon-carbon bond formation and a protected amine ready for elaboration. This dual functionality allows for a modular and strategic approach to library synthesis and lead optimization, making it an indispensable asset for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Characteristics

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. All experimental design and reaction troubleshooting begin with this data.

| Property | Value | Source |

| CAS Number | 903131-45-3 | |

| Molecular Formula | C₉H₁₃BrN₂O₃ | [5] |

| Molecular Weight | 277.12 g/mol | |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [5] |

| Appearance | Solid | |

| SMILES | CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | [5] |

| InChI Key | XKNWOSFDTIOWTB-UHFFFAOYSA-N | [5] |

Synthetic Strategy: A Representative Pathway

While multiple synthetic routes to functionalized isoxazoles exist, a common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] The synthesis of this compound can be logically envisioned through a multi-step sequence starting from commercially available propargyl amine.

The causality behind this proposed pathway is rooted in robust and well-documented chemical transformations. The initial Boc protection is a standard and crucial step in amine chemistry, rendering the highly nucleophilic amine inert to the conditions of the subsequent cycloaddition.[7][8] The choice of dibromoformaldoxime as the precursor to bromonitrile oxide provides a direct and regioselective route to the 3-bromo-substituted isoxazole core.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure based on established methodologies. A critical component of trustworthiness in any protocol is the inclusion of in-process checks and final characterization to validate the outcome.

Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)

-

To a stirred solution of propargyl amine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford N-Boc-propargylamine as a solid or oil.

Step 2: Synthesis of this compound

-

Dissolve N-Boc-propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate.

-

Add a solution of dibromoformaldoxime (1.2 eq) in the same solvent.

-

Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 eq) dropwise. The base facilitates the in situ generation of the highly reactive bromonitrile oxide from the dibromoformaldoxime precursor.

-

Stir the biphasic mixture vigorously at room temperature for 16-24 hours.

-

In-Process Check: Monitor by TLC or LC-MS for the formation of the product and consumption of the starting alkyne.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography to yield the final product.

-

Final Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Reactivity and Synthetic Utility: The Power of Orthogonal Handles

The synthetic power of this reagent stems from its two distinct reactive sites, which can be addressed sequentially under different reaction conditions. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and stepwise construction of complex molecules.[10]

A. The 3-Bromo Position: A Gateway for C-C Bond Formation

The bromine atom on the electron-deficient isoxazole ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is arguably the most important transformation for this handle.[11][12]

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for optimizing reaction conditions.[13][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is base-activated, where the base forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[11]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water. The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.[15]

-

Add a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify via column chromatography to obtain the coupled product.

B. The 5-(N-Boc)aminomethyl Group: A Protected Nucleophile

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[16][17] Its key feature is its stability in basic and nucleophilic conditions (like those of the Suzuki coupling) while being easily removed under acidic conditions.[7][]

Deprotection Protocol: Unveiling the Primary Amine

-

Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.

-

Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

-

Stir at room temperature for 1-4 hours. The cleavage mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation (which is scavenged by the solvent or TFA anion) and CO₂.

-

Monitor by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, it can often be removed by co-evaporation with a solvent like toluene. If HCl was used, the product is isolated as the hydrochloride salt.

-

The resulting primary amine can then be used directly in subsequent reactions, such as amide bond formation, reductive amination, or sulfonylation.

Caption: Orthogonal strategy: deprotection and further elaboration.

Analytical Characterization: The Signature of Identity

Confirming the identity and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a molecular fingerprint.

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the isoxazole ring proton (~6.5 ppm), a doublet for the CH₂ group coupled to the NH (~4.5 ppm), a broad singlet for the NH proton (~5.0-5.5 ppm), and a large singlet for the nine equivalent protons of the tert-butyl group (~1.45 ppm).

-

¹³C NMR (Carbon NMR): Key signals would correspond to the carbons of the isoxazole ring (one C-Br, one C-H, and one quaternary carbon), the methylene carbon, the carbonyl of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula (C₉H₁₃BrN₂O₃). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive feature.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is synthesized from available safety data sheets.[19][20][21]

| Hazard Category | Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[21] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[21] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is refrigerated.[21] |

| Handling | Use in a chemical fume hood. Avoid generation of dust. Ensure adequate ventilation. Avoid contact with eyes, skin, and clothing.[22][23] |

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its value lies not in its intrinsic biological activity, but in the potential it unlocks. The orthogonal reactivity of its bromo and protected amine functionalities provides chemists with a reliable and flexible platform for constructing novel and diverse molecular entities. By mastering the reactions detailed in this guide—from its synthesis to its strategic deployment in cross-coupling and deprotection-functionalization sequences—researchers can significantly accelerate their drug discovery and development programs.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 19. indofinechemical.com [indofinechemical.com]

- 20. jwpharmlab.com [jwpharmlab.com]

- 21. This compound | 903131-45-3 [sigmaaldrich.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. carlroth.com [carlroth.com]

An In-Depth Technical Guide to tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate: A Keystone Building Block for Modern Drug Discovery

Executive Summary

This whitepaper provides a comprehensive technical overview of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, a pivotal building block in medicinal chemistry and organic synthesis. We will dissect its structural components, detailing the strategic importance of the isoxazole core, the bromine handle for cross-coupling, and the acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide furnishes researchers, chemists, and drug development professionals with a robust framework for its synthesis, characterization, and strategic application in discovery programs. Included are detailed, field-tested protocols, mechanistic insights, and a forward-looking perspective on its role in developing next-generation therapeutics.

Introduction: Strategic Value in Synthesis

The design of complex bioactive molecules hinges on the availability of versatile, well-defined chemical synthons. tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is a prime example of such a synthon, engineered for maximum synthetic utility. Its structure is a deliberate convergence of three key chemical motifs.

The Isoxazole Core: A Privileged Scaffold

The isoxazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs.[3][4] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][5] The stability of the ring system, combined with its capacity for diverse substitutions at the 3- and 5-positions, makes it an attractive and "privileged" scaffold for library synthesis and lead optimization.

The Dual-Functionality Design

This molecule is strategically designed with two orthogonal reactive sites, enabling sequential and controlled chemical modifications:

-

The Bromine Atom (C3-Position): This serves as a versatile handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is primed for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkyl, and amino substituents.

-

The Boc-Protected Amine (C5-Position): The primary amine is masked with a tert-butoxycarbonyl (Boc) group, one of the most widely used protecting groups for amines in organic synthesis.[6] The Boc group is exceptionally stable to basic, nucleophilic, and reductive conditions, yet it can be removed cleanly and efficiently under mild acidic conditions (e.g., with trifluoroacetic acid).[7] This orthogonality is critical, as it allows chemists to perform extensive modifications at the bromine site without disturbing the protected amine, which can then be deprotected to reveal a nucleophilic handle for subsequent elaboration, such as amide bond formation or reductive amination.

This dual functionality makes the title compound an invaluable intermediate for building molecular complexity in a predictable and controlled manner.

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is a direct and high-yielding procedure starting from the corresponding primary amine, (3-bromo-1,2-oxazol-5-yl)methanamine. The core of the synthesis is the well-established N-Boc protection reaction.

Retrosynthetic Pathway

A logical retrosynthetic disconnection of the target molecule reveals its immediate precursor, highlighting the simplicity and efficiency of the forward synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate anhydride. This forms a transient tetrahedral intermediate which subsequently collapses, eliminating a stable tert-butyl carbonate leaving group. The leaving group then decomposes into carbon dioxide and tert-butoxide, which is protonated by the newly acylated amine, driving the reaction to completion.

Caption: Mechanism of the N-Boc protection reaction.

Field-Validated Synthetic Protocol

This protocol is a robust, self-validating system for the synthesis of the title compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate from (3-bromo-1,2-oxazol-5-yl)methanamine.

Materials:

-

(3-bromo-1,2-oxazol-5-yl)methanamine (1.0 eq)[8]

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (NEt₃) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-bromo-1,2-oxazol-5-yl)methanamine (1.0 eq).

-

Causality: Starting with a dry flask is crucial as (Boc)₂O is sensitive to moisture, which can lead to its decomposition and reduce yield.

-

-

Dissolution: Dissolve the amine in anhydrous DCM or THF (~0.2 M concentration).

-

Causality: DCM and THF are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize both the amine starting material and the (Boc)₂O reagent.

-

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Causality: Triethylamine acts as a base to neutralize the acidic proton on the carbamic acid intermediate and any trace acids present, preventing side reactions and driving the equilibrium towards the product.[7]

-

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Causality: A slight excess of (Boc)₂O ensures complete conversion of the starting amine. Dropwise addition at a reduced temperature helps to control any potential exotherm.[9]

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical Properties

A summary of the key physical and chemical identifiers for tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is provided below. While a dedicated CAS number for this specific compound is not widely indexed in major databases like PubChem as of early 2026, its properties can be reliably calculated or inferred from its structure and precursors.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | - |

| Molecular Formula | C₉H₁₃BrN₂O₃ | Calculated |

| Molecular Weight | 277.12 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol | Inferred |

| Precursor CAS | 2763-93-1 ((3-bromo-1,2-oxazol-5-yl)methanamine) | [8] |

Applications in Drug Discovery and Synthesis

The true value of this compound is realized in its application as a versatile intermediate. Its bifunctional nature allows for a logical and stepwise construction of complex molecular architectures.

Strategic Deprotection and Functionalization

The primary workflow involves leveraging the two orthogonal reactive sites. The bromine can be functionalized first, followed by Boc deprotection and subsequent reaction of the resulting amine, or vice-versa, depending on the desired target and the compatibility of the reagents.

Caption: Synthetic pathways utilizing the orthogonal reactivity.

Exemplary Applications

-

Kinase Inhibitor Scaffolds: The isoxazole ring can serve as a hinge-binding motif in kinase inhibitors. The bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki coupling to occupy the hydrophobic pocket of the ATP binding site. The deprotected amine can then be acylated to introduce substituents that provide additional interactions and improve selectivity.

-

GPCR Ligand Development: Many G-protein coupled receptor (GPCR) ligands feature an aromatic core and a basic amine. This building block provides a direct route to such compounds. The bromine can be elaborated into a larger aromatic system, and the deprotected amine provides the necessary basic center for receptor interaction.

-

Fragment-Based Drug Discovery (FBDD): The deprotected amine, (3-bromo-1,2-oxazol-5-yl)methanamine, is an ideal fragment for screening campaigns. Hits can be readily elaborated into more potent leads using the synthetic pathways described above, making the Boc-protected version a key asset for follow-up chemistry.

Conclusion

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its design embodies the principles of synthetic efficiency, incorporating a privileged heterocyclic core with two orthogonal handles for controlled, stepwise molecular elaboration. This guide has provided the fundamental knowledge for its synthesis, characterization, and strategic deployment in drug discovery programs. As the demand for novel, complex, and highly specific therapeutics continues to grow, the importance of well-designed building blocks like this one will only increase, paving the way for the discovery of the next generation of medicines.

References

- 1. 2380151-11-9|tert-Butyl ((5-(bromomethyl)isoxazol-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. Tert Butyl Carbamate Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]

- 4. Buy Tert-butyl (3-bromo-1-methyl-1H-pyrazol-5-YL)carbamate [smolecule.com]

- 5. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate | 1823879-91-9 [chemicalbook.com]

- 7. PubChemLite - Tert-butyl n-(5-bromo-1,3-thiazol-2-yl)carbamate (C8H11BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 9. tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate | C9H13BrN2O2S | CID 59177693 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Primer for Synthetic and Medicinal Chemists

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole motif is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for other functional groups, such as esters and amides. Its inherent polarity and capacity for hydrogen bonding allow for critical interactions within biological targets. Within this valuable class of heterocycles, 3-Bromo-5-(N-Boc)aminomethylisoxazole has emerged as a particularly strategic building block. This guide provides an in-depth analysis of this compound's physicochemical properties, a detailed synthesis and characterization protocol, and explores its application as a key intermediate in the development of advanced molecular entities.

Core Molecular Attributes

This compound, systematically named tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is a bifunctional synthetic intermediate. The molecule's utility is derived from two key features: the bromine atom at the 3-position, which serves as a handle for cross-coupling reactions, and the Boc-protected aminomethyl group at the 5-position, which allows for subsequent elaboration after deprotection.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 277.11 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [1] |

| CAS Numbers | 903131-45-3, 154016-57-6 | [1] |

| Physical Form | Solid | |

| Predicted Boiling Point | 391.5 ± 32.0 °C at 760 mmHg | |

| Predicted Density | 1.437 ± 0.06 g/cm³ |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available propargyl amine. The causality behind this pathway lies in the robust and regioselective nature of isoxazole formation via 1,3-dipolar cycloaddition, followed by a standard amine protection strategy.

Part 1: Synthesis of (3-Bromoisoxazol-5-yl)methanamine

The foundational step is the [3+2] cycloaddition of a nitrile oxide with an alkyne. Dibromoformaldoxime serves as a stable and effective precursor to the highly reactive bromonitrile oxide in situ.

-

Rationale : The reaction between propargylamine and in situ generated bromonitrile oxide provides a direct route to the 3-bromo-5-aminomethylisoxazole core. The regioselectivity is governed by electronic factors, leading predominantly to the desired 3,5-disubstituted isomer.

Experimental Protocol: (3-Bromoisoxazol-5-yl)methanamine

-

Reaction Setup : To a stirred solution of propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate, add a mild base, for example, sodium bicarbonate (1.5 eq).

-

Reagent Addition : Slowly add a solution of dibromoformaldoxime (1.1 eq) in ethyl acetate to the mixture at room temperature over 2-3 hours. The slow addition is critical to control the concentration of the reactive nitrile oxide and minimize side reactions.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Aqueous Workup : Upon completion, quench the reaction with water and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (3-bromoisoxazol-5-yl)methanamine, which can be used in the next step without further purification or purified via column chromatography if necessary.

Part 2: Boc Protection

The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation that renders the amine unreactive for subsequent modifications at the C3-bromo position.

-

Rationale : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity with primary amines and the benign nature of its byproducts (tert-butanol and CO₂). A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acidic proton, driving the reaction to completion.

Experimental Protocol: this compound

-

Reaction Setup : Dissolve the crude (3-bromoisoxazol-5-yl)methanamine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition : Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in the same solvent at 0 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous phase with DCM (3x).

-

Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The expected spectral data are as follows:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (singlet, 9H, ~1.45 ppm), the methylene protons (doublet, 2H, ~4.40 ppm), a broad singlet for the NH proton (~5.10 ppm), and the isoxazole proton (singlet, 1H, ~6.35 ppm). |

| ¹³C NMR | Resonances for the Boc methyl carbons (~28.3 ppm), the methylene carbon (~37.5 ppm), the Boc quaternary carbon (~80.5 ppm), the isoxazole C4 (~103.0 ppm), the isoxazole C3 attached to bromine (~145.0 ppm), the Boc carbonyl carbon (~155.8 ppm), and the isoxazole C5 (~170.0 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z ~277/279, showing the characteristic isotopic pattern for a monobrominated compound. |

Application in Synthetic Strategy: A Gateway to Novel Scaffolds

The primary utility of this compound lies in its capacity for selective, sequential functionalization. The C3-bromine is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, forming the core of many drug candidates.

Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a field-proven, robust method for forming C-C bonds. The workflow below illustrates a typical application of this building block.

-

Causality : The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or DME) is critical for efficient catalytic turnover. The base activates the boronic acid, while the palladium complex facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

References

Spectroscopic Data of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Guide

Introduction

3-Bromo-5-(N-Boc)aminomethylisoxazole is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its isoxazole core is a feature of numerous biologically active compounds.[1] The presence of a bromine atom provides a handle for further synthetic transformations, while the N-Boc protected aminomethyl group allows for controlled elaboration into more complex structures. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final target molecules.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, contains several key features that dictate its spectroscopic properties:

-

3-Bromoisoxazole Ring: A five-membered aromatic heterocycle with a bromine substituent at the 3-position.

-

Aminomethyl Linker: A methylene (-CH₂-) group connecting the isoxazole ring to the protected amine.

-

N-Boc Protecting Group: A tert-butoxycarbonyl group attached to the nitrogen atom, which is a common protecting group in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the methylene protons, the N-H proton, and the protons of the tert-butyl group.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 - 6.7 | Singlet (s) | 1H | Isoxazole H-4 |

| ~ 5.0 - 5.2 | Broad Singlet (br s) | 1H | N-H |

| ~ 4.4 - 4.6 | Doublet (d) | 2H | -CH₂- |

| ~ 1.4 - 1.5 | Singlet (s) | 9H | -C(CH₃)₃ |

Causality Behind Expected Chemical Shifts:

-

Isoxazole Proton (H-4): The proton on the isoxazole ring is expected to appear as a singlet in the aromatic region, typically around 6.5-6.7 ppm. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electronic effects of the substituents.

-

N-H Proton: The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can vary depending on the solvent and concentration.

-

Methylene Protons (-CH₂-): These protons are adjacent to the isoxazole ring and the N-Boc group. They are expected to appear as a doublet due to coupling with the N-H proton.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.4-1.5 ppm, a characteristic region for this group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~ 168 - 170 | Isoxazole C-5 |

| ~ 155 - 156 | Carbonyl C=O (Boc) |

| ~ 140 - 142 | Isoxazole C-3 |

| ~ 102 - 104 | Isoxazole C-4 |

| ~ 80 - 81 | Quaternary Carbon -C (CH₃)₃ (Boc) |

| ~ 38 - 40 | Methylene C H₂ |

| ~ 28 - 29 | Methyl C H₃ (Boc) |

Causality Behind Expected Chemical Shifts:

-

Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are dictated by their position relative to the heteroatoms and the bromine substituent. The carbon bearing the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to resonate at a characteristic downfield position around 155-156 ppm.

-

Boc Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have distinct signals in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-O bonds of the Boc-carbamate group, as well as vibrations from the isoxazole ring.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3400 | Medium, Sharp | N-H Stretch |

| ~ 2980 - 2850 | Medium to Strong | C-H Stretch (Aliphatic) |

| ~ 1700 - 1720 | Strong, Sharp | C=O Stretch (Urethane) |

| ~ 1500 - 1530 | Medium to Strong | N-H Bend and C-N Stretch |

| ~ 1250 and 1160 | Strong | C-O Stretch (Urethane) |

| ~ 1450 - 1480 | Medium | C=N/C=C Stretch (Isoxazole Ring) |

| ~ 600 - 700 | Medium to Weak | C-Br Stretch |

Causality Behind Expected Absorptions:

-

N-H Stretch: The N-H stretching vibration of the carbamate will appear as a relatively sharp band in the 3350-3400 cm⁻¹ region.

-

C=O Stretch: The carbonyl group of the Boc protecting group gives a very strong and characteristic absorption band around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

C-O Stretches: The C-O single bond stretches of the urethane moiety typically result in two strong bands.

-

Isoxazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring will appear in the 1450-1480 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond stretch is expected to be in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 276 and 278 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. The nominal molecular weight is 277.12 g/mol .

-

Major Fragments:

-

m/z 220/222: Loss of isobutylene (56 Da) from the molecular ion via a McLafferty-type rearrangement is a common fragmentation pathway for Boc-protected amines.

-

m/z 177: Loss of the Boc group (100 Da) from the molecular ion.

-

m/z 176/178: Cleavage of the C-N bond between the methylene group and the nitrogen, resulting in the bromoisoxazolylmethyl cation.

-

m/z 57: A prominent peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺.

-

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural verification of this compound. The predicted data, rooted in fundamental spectroscopic principles and comparison with related structures, offers a reliable reference for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, thereby validating the integrity of this crucial synthetic intermediate and contributing to the success of complex drug discovery and development programs.

References

A Comprehensive Technical Guide to 3-Bromo-5-(N-Boc)aminomethylisoxazole for Advanced Research and Development

An Essential Building Block for Innovations in Medicinal Chemistry and Drug Discovery

Abstract

This technical guide provides an in-depth overview of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. The document details the chemical properties, synthesis, quality control, and commercial sourcing of this versatile compound. Furthermore, it explores its applications as a crucial building block in the synthesis of novel pharmaceutical and agrochemical agents. This guide aims to be an authoritative resource, integrating technical data with practical insights to support advanced research and development projects.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a prominent structural motif in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in medicinal chemistry. The strategic incorporation of a bromine atom and a Boc-protected aminomethyl group at the 3- and 5-positions, respectively, yields this compound, a highly versatile and reactive intermediate. This compound provides medicinal chemists with a valuable tool for introducing the isoxazole moiety into larger, more complex molecules, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.[2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [3] |

| Synonyms | 3-Bromo-5-(tert-butoxycarbonylaminomethyl)isoxazole, (3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester | [3] |

| CAS Numbers | 903131-45-3, 154016-57-6 | [3] |

| Molecular Formula | C₉H₁₃BrN₂O₃ | |

| Molecular Weight | 277.12 g/mol | |

| Appearance | Solid | [4] |

| Storage Temperature | Refrigerator (2-8 °C) | [4] |

Note on CAS Numbers: It is important for researchers to be aware that both CAS numbers 903131-45-3 and 154016-57-6 are used in literature and commercial listings to refer to this compound. Cross-referencing by name and structure is recommended when sourcing this material.

Synthesis and Manufacturing: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While several variations exist, a common and logical synthetic strategy involves the initial formation of a 3-bromoisoxazole core, followed by functional group manipulations at the 5-position.

A plausible and efficient synthetic pathway can be conceptualized as follows:

Figure 1: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis based on established chemical transformations for similar structures.

Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

This step typically involves a 1,3-dipolar cycloaddition reaction between a suitable alkyne and a source of bromonitrile oxide. Propargyl alcohol is a common starting material, reacting with dibromoformaldoxime in the presence of a base.[5]

Step 2: Mesylation of the Hydroxyl Group

To facilitate nucleophilic substitution, the hydroxyl group is converted to a better leaving group, such as a mesylate.

-

To a solution of 3-bromo-5-(hydroxymethyl)isoxazole in a suitable aprotic solvent (e.g., dichloromethane), triethylamine is added.

-

The reaction mixture is cooled in an ice bath, and methanesulfonyl chloride is added dropwise.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Workup involves washing with aqueous solutions to remove salts, followed by drying and concentration of the organic phase.

Step 3: Azide Displacement

The mesylate is displaced with an azide anion to introduce the nitrogen functionality.

-

The crude 3-bromo-5-(mesyloxymethyl)isoxazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Sodium azide is added, and the mixture is heated to facilitate the substitution reaction.

-

After completion, the reaction is quenched with water and extracted with an organic solvent.

Step 4: Staudinger Reduction of the Azide

The azide is reduced to the primary amine using the mild and efficient Staudinger reduction.[6][7]

-

The crude 3-bromo-5-(azidomethyl)isoxazole is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Triphenylphosphine is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by the evolution of nitrogen gas and TLC.

-

Upon completion, the solvent is removed, and the crude amine is purified.

Step 5: Boc Protection of the Amine

The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

-

The crude 3-bromo-5-(aminomethyl)isoxazole is dissolved in a suitable solvent such as dichloromethane.

-

A base, for example triethylamine, is added, followed by di-tert-butyl dicarbonate (Boc₂O).

-

The reaction is stirred at room temperature until the starting amine is fully consumed.

-

The reaction mixture is then washed, dried, and concentrated. The final product is typically purified by column chromatography.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful application in drug discovery. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the isoxazole proton, the methylene protons adjacent to the nitrogen and the isoxazole ring, and the nine protons of the tert-butyl group. |

| ¹³C NMR | Resonances corresponding to the carbons of the isoxazole ring, the methylene carbon, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with the absence of significant impurity peaks. A reverse-phase C18 column with a water/acetonitrile gradient is a common method for purity analysis of such compounds. |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Figure 2: Key Reaction Pathways for Derivatization.

The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkynyl, and amino substituents. The Boc-protected amine at the 5-position can be readily deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized, for instance, through amide bond formation.

This dual functionality makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.[2] Its applications extend to the synthesis of agrochemicals, such as pesticides and herbicides, where the isoxazole moiety can enhance efficacy.[2]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data).

| Supplier | Purity (Typical) | Available Quantities |

| Sigma-Aldrich | ≥97% | mg to g scale |

| Parchem | Inquire | Bulk quantities available |

| Alfa Chemistry | ≥96% | g to kg scale |

| ChemicalBook | Varies by supplier | mg to kg scale |

| Echemi | Varies by supplier | g to kg scale |

Note: This is not an exhaustive list, and availability and specifications are subject to change. Researchers are advised to contact suppliers directly for the most current information.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[4]

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, coupled with its versatile reactivity, provides a reliable platform for the development of novel compounds with potential therapeutic and agrochemical applications. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers and developers in their pursuit of scientific innovation.

References

- 1. Substitution (Mesylate) - Azide [commonorganicchemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 903131-45-3 [sigmaaldrich.com]

- 5. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. Staudinger Reaction [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling with 3-Bromo-5-(N-Boc)aminomethylisoxazole for Drug Discovery Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for ester and amide groups, coupled with its favorable metabolic stability, makes it a highly sought-after heterocyclic core. 3-Bromo-5-(N-Boc)aminomethylisoxazole is a particularly valuable bifunctional building block.[1][2] The bromine atom at the 3-position serves as a versatile handle for carbon-carbon bond formation, while the N-Boc protected aminomethyl side chain at the 5-position provides a latent site for further diversification or for modulating physicochemical properties.[1]

The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3][4] Applying this reaction to this compound allows for the direct installation of a wide array of aryl and heteroaryl substituents, rapidly generating libraries of novel, drug-like molecules. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed experimental protocol for successfully employing this key reaction.

A critical feature of the substrate is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is exceptionally stable under the basic and often heated conditions of the Suzuki coupling, yet it can be cleanly removed under mild acidic conditions post-coupling.[5][6][7] This orthogonality is essential for multi-step synthetic strategies, allowing for selective manipulation of the newly installed aryl group before unmasking the primary amine for subsequent elaboration.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

The success of a Suzuki coupling hinges on the orchestration of a palladium catalyst through a well-defined catalytic cycle.[8][9] Understanding the function of each step is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition: This is often the rate-determining step.[3][9] The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl.[3] For challenging substrates like heteroaryl chlorides, or to accelerate the reaction with bromides, the use of electron-rich and bulky phosphine ligands is critical. These ligands increase electron density on the palladium center, facilitating its insertion into the C-Br bond.[3][9]

-

Transmetalation: In this step, the organic group from the boron reagent (Ar') is transferred to the palladium center, displacing the bromide. This process is not spontaneous; it requires activation of the organoboron species by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which readily engages in ligand exchange with the Pd(II) center.[12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the presence of water can significantly influence the rate and efficiency of this step.

-

Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][10] Bulky ligands on the palladium can promote this step by creating steric strain that is relieved upon product formation.[3]

Core Protocol: Suzuki Coupling of this compound

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific or challenging coupling partners.

Materials and Equipment

-

Substrates: this compound, Arylboronic acid

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂]

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water

-

Glassware: Schlenk flask or pressure vessel, magnetic stir bar, condenser

-

Inert Atmosphere: Argon or Nitrogen gas line with manifold

-

Analysis: TLC plates (silica gel), LC-MS

-

Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Experimental Procedure

Caption: A flowchart of the key steps in the Suzuki coupling protocol.

-

Vessel Preparation: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium carbonate (2.0–3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02–0.05 equiv).

-

Inert Atmosphere: Seal the vessel. Connect it to a Schlenk line and carefully evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the atmosphere is thoroughly inert.

-

Solvent Addition: Through a septum, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 v/v ratio) to achieve a substrate concentration of approximately 0.1 M.

-

Degassing: Sparge the reaction mixture by bubbling argon or nitrogen gas through the solution via a long needle for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.[10]

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 85–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Optimization and Substrate Scope

The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides validated starting points for different classes of arylboronic acids.

| Entry | Arylboronic Acid (1.2 eq.) | Catalyst (mol%) | Base (eq.) | Solvent System (v/v) | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 90 | 6 | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 90 | 4 | 90-98% |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 100 | 12 | 70-85% |

| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 16 | 65-80% |

Rationale for Selections:

-

Entry 2 (Electron-Rich): Electron-rich boronic acids often react faster, requiring standard conditions.

-

Entry 3 (Electron-Poor): Electron-deficient partners can be more sluggish. A stronger base like Cs₂CO₃ and a slightly more robust catalyst may be beneficial.[13]

-

Entry 4 (Heteroaryl): Heteroarylboronic acids can be prone to protodeborylation (hydrolysis).[10] Using a specialized, electron-rich Buchwald ligand (like SPhos) with a strong, non-nucleophilic base like K₃PO₄ in a less polar solvent system can improve yields.[13][14]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficient degassing (O₂ present).3. Base is not strong enough or is hydrated.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough evacuation/backfilling and sparging of solvents.[15]3. Use freshly dried, anhydrous base. Consider a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase temperature in 10 °C increments. |

| Protodeborylation | 1. Boronic acid is unstable under the conditions.2. Reaction time is excessively long.3. Too much water in the solvent system. | 1. Switch to the corresponding pinacol boronate (BPin) ester, which is more stable.[15]2. Use a more active catalyst/ligand system to shorten reaction time.3. Reduce the amount of water or use an anhydrous protocol with KF as the base. |

| Homocoupling of Boronic Acid | 1. Significant oxygen contamination.2. Using a Pd(II) source without a reducing agent. | 1. Improve inert atmosphere technique rigorously.[10][15]2. If using Pd(OAc)₂, ensure the phosphine ligand can reduce it to Pd(0) in situ, or switch to a Pd(0) source like Pd₂(dba)₃. |

| Boc Group Cleavage | 1. Excessively high temperatures (>150 °C).2. Presence of strong Lewis or Brønsted acids. | 1. Keep reaction temperatures below 120 °C. Thermal deprotection typically requires higher temperatures.[16]2. Ensure all reagents and solvents are free from acidic impurities. |

References

- 1. lookchem.com [lookchem.com]

- 2. Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE - Anbu Chem [finechemical.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Modern Medicinal Chemistry

I. Introduction: The Isoxazole Scaffold and the Rise of a Versatile Building Block

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions have cemented its role as a cornerstone in the design of numerous therapeutic agents.[3] The isoxazole moiety is present in a wide range of marketed drugs, demonstrating its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5][6][7]

Within the vast chemical space of isoxazole derivatives, 3-Bromo-5-(N-Boc)aminomethylisoxazole has emerged as a particularly powerful and versatile building block for drug discovery programs.[8] This reagent is strategically bifunctional, offering two distinct and orthogonal points for chemical modification. The bromine atom at the 3-position serves as a versatile handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents.[9][10][11] Concurrently, the 5-position is furnished with a tert-butyloxycarbonyl (Boc)-protected aminomethyl group.[12] This latent primary amine, once deprotected, provides a crucial site for diversification, allowing chemists to explore structure-activity relationships (SAR) by installing a variety of side chains via amide bond formation, reductive amination, or other nucleophilic additions.

This guide provides a comprehensive overview of the core applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

II. Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is paramount for its successful application and safe handling.

| Property | Value |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[12] |

| CAS Number | 903131-45-3[13] |

| Molecular Formula | C₉H₁₃BrN₂O₃[12] |

| Molecular Weight | 277.12 g/mol |

| Appearance | Solid |

| Storage | Refrigerator; keep away from moisture[13] |

Safety & Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-